(5Z)-2-(4-hydroxyanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
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Overview
Description
(5Z)-2-(4-hydroxyanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes a thiazolone ring, a hydroxyaniline group, and a phenylprop-2-enylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-(4-hydroxyanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one typically involves the condensation of 4-hydroxyaniline with a suitable thiazolone precursor. The reaction is often carried out under reflux conditions in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyaniline group in the compound can undergo oxidation reactions to form quinone derivatives.
Reduction: The phenylprop-2-enylidene moiety can be reduced to form the corresponding saturated derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Saturated phenylpropyl derivatives.
Substitution: Various substituted thiazolone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-hydroxyanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The hydroxyaniline group can participate in redox reactions, modulating the oxidative stress within cells. The thiazolone ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions contribute to the compound’s biological activities, such as its antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms.
Amino Acids: Building blocks of peptides and proteins, with diverse biological functions.
Uniqueness: (5Z)-2-(4-hydroxyanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one is unique due to its combination of a thiazolone ring, hydroxyaniline group, and phenylprop-2-enylidene moiety. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
(5Z)-2-(4-hydroxyanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-15-11-9-14(10-12-15)19-18-20-17(22)16(23-18)8-4-7-13-5-2-1-3-6-13/h1-12,21H,(H,19,20,22)/b7-4+,16-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFJKBZYYCXPMI-QSJINSDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N=C(S2)NC3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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